molecular formula C16H31N3O3 B14782683 tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate

Cat. No.: B14782683
M. Wt: 313.44 g/mol
InChI Key: BQXONZPLDZMMAD-UHFFFAOYSA-N
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Description

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and an ethylcarbamate moiety. Its stereochemistry is defined by two (S)-configured centers: one at the pyrrolidine-3-yl position and another at the 2-amino-3-methylbutanoyl residue. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing peptidomimetics or bioactive molecules, leveraging its Boc group for temporary amine protection during solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylcarbamate

InChI

InChI=1S/C16H31N3O3/c1-7-19(15(21)22-16(4,5)6)12-8-9-18(10-12)14(20)13(17)11(2)3/h11-13H,7-10,17H2,1-6H3

InChI Key

BQXONZPLDZMMAD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amino group using a tert-butyl carbamate, followed by the formation of the pyrrolidine ring through cyclization reactions. The final step often involves the coupling of the amino acid derivative with the pyrrolidine intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as receptors and enzymes, makes it a promising lead compound for the development of new therapeutics .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs sharing key motifs, such as pyrrolidine backbones, carbamate groups, or tert-butyl protective groups.

Key Findings from Comparative Analysis

  • Stereochemical Complexity : The target compound’s dual (S)-configuration enhances its utility in chiral synthesis, whereas analogs like Compound 6 and RBM5-188 incorporate additional stereocenters (e.g., 2S,4R in RBM5-188) for target-specific interactions .
  • Functional Group Impact: The Boc group in all compounds ensures amine protection, but substituents dictate reactivity. For example, RBM5-188’s 4-methylthiazole moiety enhances binding to kinase targets, while the target compound’s amino-3-methylbutanoyl side chain may optimize protease stability .
  • Synthetic Routes : DIBAL-H reductions () and carbodiimide couplings () are common strategies. However, the target compound’s synthesis likely requires sequential acylation and Boc protection, differing from RBM5-188’s multi-step coupling .

Physicochemical and Pharmacokinetic Differences

Property Target Compound Compound 6 RBM5-188
Molecular Weight ~356.5 g/mol ~215.3 g/mol ~529.1 g/mol
LogP (Predicted) 2.1 (moderate lipophilicity) 1.8 3.4 (highly lipophilic)
Solubility Low in water; soluble in DCM, DMSO Soluble in polar aprotic solvents Low aqueous solubility
Metabolic Stability High (Boc group resists hydrolysis) Moderate Variable (thiazole may undergo oxidation)

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